2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)propanamide
Description
2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-3-6-13(18)9-15(10)19-16(20)11(2)21-14-7-4-12(17)5-8-14/h3-9,11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACWADVJJPXMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)propanamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Preparation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Formation of 2-(4-bromophenoxy)propanoic acid: This step involves the esterification of 4-bromophenoxyacetic acid with propanoic acid.
Amidation: The final step involves the reaction of 2-(4-bromophenoxy)propanoic acid with 5-chloro-2-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl rings can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme, thereby modulating a biological pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(5-chloro-2-methylphenyl)propanamide
- 2-(4-fluorophenoxy)-N-(5-chloro-2-methylphenyl)propanamide
- 2-(4-iodophenoxy)-N-(5-chloro-2-methylphenyl)propanamide
Uniqueness
2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)propanamide is unique due to the presence of both bromine and chlorine atoms, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
